molecular formula C16H13ClN2O3 B11050762 6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No. B11050762
M. Wt: 316.74 g/mol
InChI Key: RZPXFKZBDFMEKJ-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-hydroxychromene-2-one and pyridine-3-carboxaldehyde.

    Formation of Intermediate: The first step involves the condensation of 6-chloro-4-hydroxychromene-2-one with pyridine-3-carboxaldehyde in the presence of a base like sodium hydroxide to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine, such as methylamine, under acidic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.

Major Products

    Oxidation: Produces oxides or carboxylic acids.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted chromene derivatives.

Scientific Research Applications

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the pyridin-3-ylmethyl group.

    4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the chlorine atom.

Uniqueness

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the presence of both the chlorine atom and the pyridin-3-ylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-4-14-12(6-11)13(20)7-15(22-14)16(21)19-9-10-2-1-5-18-8-10/h1-6,8,15H,7,9H2,(H,19,21)

InChI Key

RZPXFKZBDFMEKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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